N-Phenyl-3-(pyridin-4-yl)prop-2-enamide
Description
N-Phenyl-3-(pyridin-4-yl)prop-2-enamide is an α,β-unsaturated amide characterized by a phenyl group attached to the amide nitrogen and a pyridin-4-yl substituent at the β-position of the propenamide backbone. This structure confers unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions. Studies on its physicochemical behavior in ethanol solutions revealed concentration- and temperature-dependent changes in ultrasonic velocity, viscosity, and density, suggesting strong solute-solvent interactions dominated by hydrogen bonding and dipole-dipole forces .
Properties
CAS No. |
20745-51-1 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-phenyl-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C14H12N2O/c17-14(16-13-4-2-1-3-5-13)7-6-12-8-10-15-11-9-12/h1-11H,(H,16,17) |
InChI Key |
NWTBOZPPBLPZSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC=NC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chlorinated N-Arylcinnamamides
Chlorinated analogs, such as 4-chloro- and 3,4-dichloro-N-arylcinnamamides, exhibit enhanced antibacterial activity compared to non-halogenated derivatives. For example:
- 3,4-Dichlorocinnamanilides demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) and mycobacteria (Mycobacterium smegmatis, M. tuberculosis), with submicromolar MIC values. Their lipophilicity (logP ~3.5–4.2) correlates with improved membrane penetration .
- For instance, 3,4-dichloro derivatives show cytotoxicity to mammalian cells at >10 µM, whereas pyridinyl analogs may exhibit lower toxicity due to reduced electrophilicity .
Weinreb Amide Derivatives
The Weinreb amide analog, (2E)-N-Methoxy-N-methyl-3-(pyridin-4-yl)prop-2-enamide , differs in the amide substituent (methoxy-methyl vs. phenyl). This modification enhances stability against hydrolysis and facilitates ketone synthesis via Grignard reactions. Spectroscopic data (¹H NMR: δ 8.65–7.20 ppm; IR: 1651 cm⁻¹ C=O stretch) confirm conjugation across the α,β-unsaturated system, similar to the parent compound .
Cyano-Substituted Analogs
(2E)-N-Benzyl-2-cyano-3-(pyridin-4-yl)prop-2-enamide introduces a cyano group at the α-position and a benzyl group on the amide nitrogen. However, this may also elevate cytotoxicity, as seen in cyano-containing anticancer agents .
Pyrimidine and Indole Hybrids
Compounds like N-[2-[[2-(Dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide (osimertinib mesylate) incorporate complex heterocyclic systems. These hybrids target tyrosine kinases (e.g., EGFR) and demonstrate clinical efficacy in oncology, highlighting the versatility of the propenamide scaffold in drug design .
Physicochemical and Structural Insights
- Solubility and Interactions: N-Phenyl-3-(pyridin-4-yl)prop-2-enamide exhibits moderate solubility in ethanol, with adiabatic compressibility (βad) and free volume (Vf) decreasing as concentration increases, indicative of structured solvent networks . Chlorinated analogs, in contrast, show higher lipophilicity, favoring membrane association .
- Electronic Effects: Pyridine’s electron-deficient ring in the parent compound enhances dipole interactions, while chlorinated or cyano-substituted analogs amplify electrophilic character for covalent target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
